

# what is O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate

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## Compound of Interest

Compound Name: TSTU

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An In-Depth Technical Guide to O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (**TSTU**)

## For Researchers, Scientists, and Drug Development Professionals

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as **TSTU**, is a highly efficient coupling reagent widely utilized in organic synthesis. It is particularly valued in peptide chemistry and bioconjugation for its ability to facilitate the formation of stable amide bonds. This guide provides a comprehensive overview of **TSTU**, including its chemical properties, mechanism of action, applications, and detailed experimental protocols.

## Core Properties and Data

**TSTU** is a white to off-white crystalline powder.[1][2] It is a uronium salt derivative known for its high solubility in water and various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1] This solubility makes it a versatile reagent for a wide range of reaction conditions.[1]

### Quantitative Data Summary

Property	Value	References
CAS Number	105832-38-0	[3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> BF <sub>4</sub> N <sub>3</sub> O <sub>3</sub>	[2][3]
Molecular Weight	301.05 g/mol	[2][3]
Appearance	White or off-white powder	[2]
Melting Point	198-201 °C	
Purity	≥98.0%	[2]
Storage Conditions	2°C - 8°C, keep dry, protect from light	[3]

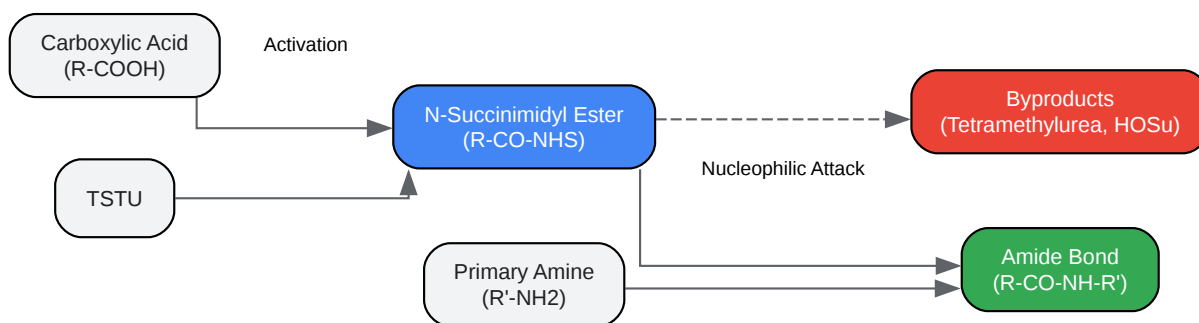
### Safety and Handling

**TSTU** is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this reagent.[4] Work should be conducted in a well-ventilated area, and dust inhalation should be avoided.[4]

## Mechanism of Action

**TSTU** functions as a coupling reagent by activating carboxylic acids to form reactive N-hydroxysuccinimidyl (NHS) esters.[5][6] This activation makes the carboxyl group susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. The byproducts of this reaction, tetramethylurea and N-hydroxysuccinimide, are generally easy to remove. A key advantage of **TSTU** is its ability to minimize racemization, particularly when coupling sensitive amino acids.[6][7][8]

### Reaction Workflow Diagram



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Caption: General mechanism of **TSTU**-mediated amide bond formation.

## Key Applications in Research and Development

**TSTU**'s efficiency and mild reaction conditions make it a valuable tool in several areas:

- **Peptide Synthesis:** **TSTU** is extensively used for both solution-phase and solid-phase peptide synthesis.[6][7] It ensures high yields and purity while minimizing the risk of epimerization.[7]
- **Bioconjugation:** The reagent is effective for linking molecules to proteins, peptides, and other biomolecules.[1][7] This includes attaching fluorescent labels, biotin, or drugs to create functional conjugates for imaging, diagnostics, or therapeutic applications.[1][3]
- **Preparation of Active Esters:** **TSTU** efficiently converts carboxylic acids into reactive N-succinimidyl active esters, which are stable intermediates for further chemical modifications. [7]
- **Surface Functionalization:** It has been used to immobilize peptides and other molecules onto surfaces, such as silica materials, for applications in materials science and sensor development.[6][8]

## Experimental Protocols

The following are representative protocols for the use of **TSTU** in common applications.

Researchers should optimize these protocols for their specific substrates and desired

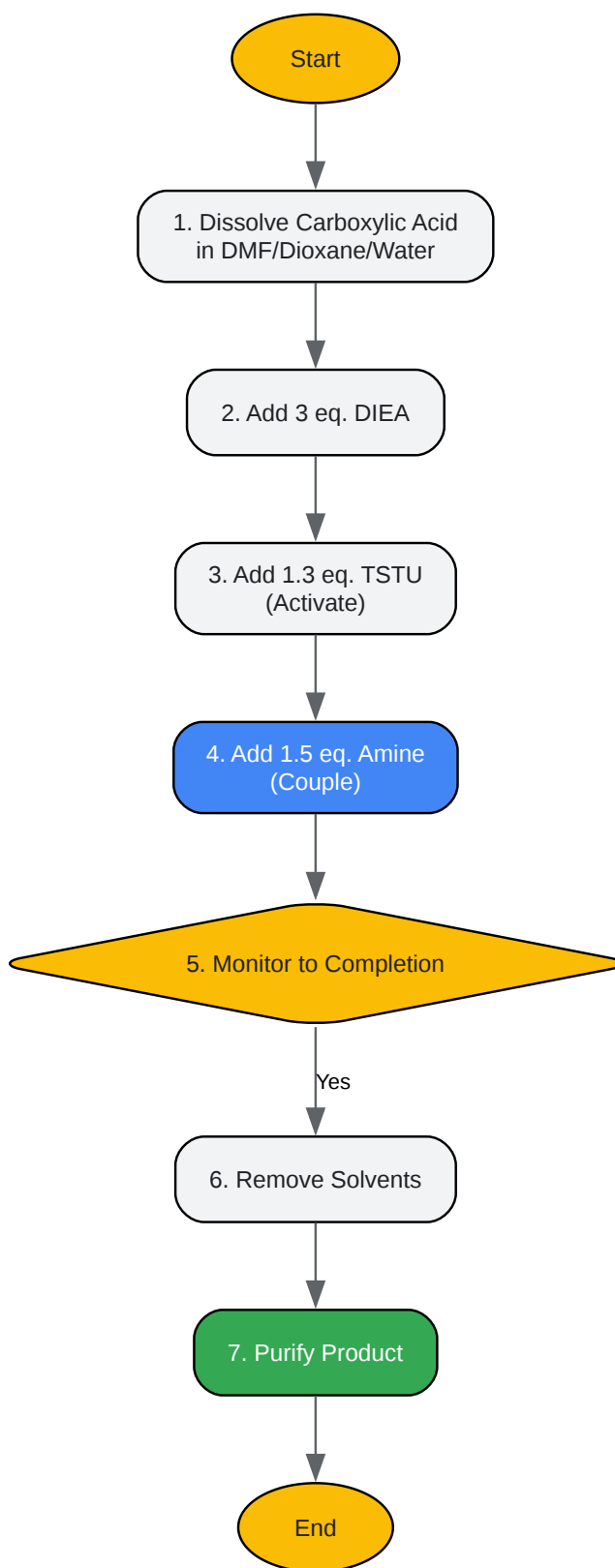
outcomes.

## 1. General Protocol for Peptide Coupling in Aqueous Solvent Mixtures

This protocol is suitable for coupling reactions involving water-soluble compounds.<sup>[9][10]</sup>

- Materials:
  - Carboxylic acid-containing molecule
  - Amine-containing molecule
  - **TSTU**
  - Diisopropylethylamine (DIEA)
  - Solvent mixture: DMF/dioxane/water (2:2:1)
- Procedure:
  - Dissolve the carboxylic acid in the DMF/dioxane/water solvent mixture.
  - Add 3 equivalents of DIEA to the solution.
  - Add 1.3 equivalents of **TSTU** and stir the mixture to allow for the formation of the active OSu-ester. The progress of this activation step can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
  - Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.
  - Allow the reaction to proceed until completion. Monitor the reaction progress.
  - Upon completion, remove the solvents under reduced pressure.
  - Purify the crude product using standard chromatographic techniques to isolate the desired amide.

## Experimental Workflow for Aqueous Peptide Coupling



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Caption: Step-by-step workflow for a typical **TSTU** coupling reaction in an aqueous medium.

## 2. Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.

- Materials:
  - Resin with N-terminally deprotected peptide
  - Fmoc-protected amino acid
  - **TSTU**
  - Base (e.g., DIEA or Pyridine)
  - Solvent (e.g., DMF or MeCN)
- Procedure:
  - Swell the resin in the chosen solvent (e.g., DMF).
  - Perform the N-terminal deprotection of the resin-bound peptide using standard protocols (e.g., with piperidine in DMF).
  - Wash the resin thoroughly with the solvent to remove the deprotection reagents.
  - In a separate vessel, pre-activate the Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., 2 equivalents based on resin substitution) and **TSTU** (e.g., 2 equivalents) in the solvent. Add the base (e.g., 4 equivalents of DIEA) and allow to react for a few minutes.
  - Add the pre-activated amino acid solution to the resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and may need to be repeated.

- Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with the solvent to remove excess reagents and byproducts.
- The resin is now ready for the next deprotection and coupling cycle.

## Conclusion

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (**TSTU**) is a robust and versatile coupling reagent that offers significant advantages for the synthesis of peptides and other amide-containing molecules. Its high efficiency, ability to suppress racemization, and compatibility with aqueous media make it an indispensable tool for researchers in chemistry, biochemistry, and drug development.<sup>[6][7][8]</sup> By understanding its properties and following established protocols, scientists can effectively leverage **TSTU** to achieve their synthetic goals.

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